1-Phenoxyphthalazine
Overview
Description
1-Phenoxyphthalazine is an organic compound with the molecular formula C14H10N2O. It is a derivative of phthalazine, where a phenoxy group is attached to the first position of the phthalazine ring.
Preparation Methods
1-Phenoxyphthalazine can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with phenol in the presence of a dehydrating agent, followed by cyclization with hydrazine hydrate. The reaction conditions typically include heating under reflux and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
1-Phenoxyphthalazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include phthalazinone derivatives, 1-phenylphthalazine, and various substituted phthalazines .
Scientific Research Applications
1-Phenoxyphthalazine has several scientific research applications:
Medicine: Some phthalazine derivatives are known for their pharmacological properties, such as antihypertensive and antitumor activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenoxyphthalazine is not well-studied. similar phthalazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as antagonists of receptors such as gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticonvulsant activities .
Comparison with Similar Compounds
1-Phenoxyphthalazine can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which lacks the phenoxy group, has different chemical properties and reactivity.
Phthalazinone: A derivative where the nitrogen atoms are part of a lactam ring, showing different pharmacological activities.
1-Phenylphthalazine: A compound where the phenoxy group is replaced by a phenyl group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-phenoxyphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSXUZQMJVDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143373 | |
Record name | Phthalazine, 1-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100537-30-2 | |
Record name | 1-Phenoxyphthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100537302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalazine, 1-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenoxyphthalazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C95GBF8GK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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